molecular formula C11H12O2 B8234431 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Cat. No. B8234431
M. Wt: 176.21 g/mol
InChI Key: HNSNJSFETJFQJF-UHFFFAOYSA-N
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Patent
US09320748B2

Procedure details

To a solution of triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane (1.0 equiv.) at 0° C. was slowly added tetrabutylammonium fluoride (1M solution in THF, 0.20 equiv.). At this point, the ice-bath was removed and the reaction mixture was allowed to stir at room temperature for 45 minutes. The reaction mixture was then passed through a pad of silica (packed with hexane) and eluted with 20% EtOAc in Hexanes to remove insoluble salts. The crude product was then purified by Combiflash using 0-10% EtOAc in Hexanes to give 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene (8) as a slightly brown liquid.
Name
triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][O:14][CH3:15])=[CH:8][C:7]=1[CH3:16])C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:5]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][O:14][CH3:15])=[CH:8][C:7]=1[CH3:16])#[CH:4] |f:1.2|

Inputs

Step One
Name
triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Si](C#CC1=C(C=C(C=C1)OCOC)C)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
At this point, the ice-bath was removed
WASH
Type
WASH
Details
eluted with 20% EtOAc in Hexanes
CUSTOM
Type
CUSTOM
Details
to remove insoluble salts
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by Combiflash

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(#C)C1=C(C=C(C=C1)OCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.